molecular formula C15H21NO5 B14401316 But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate CAS No. 84972-13-4

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate

Cat. No.: B14401316
CAS No.: 84972-13-4
M. Wt: 295.33 g/mol
InChI Key: DNIISEMTYFZARF-UHFFFAOYSA-N
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Description

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by the presence of a but-2-en-1-yl group and a 4-ethoxy-3,5-dimethoxyphenyl group attached to the carbamate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-en-1-ol with 4-ethoxy-3,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of both ethoxy and dimethoxy groups on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

84972-13-4

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

but-2-enyl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C15H21NO5/c1-5-7-8-21-15(17)16-11-9-12(18-3)14(20-6-2)13(10-11)19-4/h5,7,9-10H,6,8H2,1-4H3,(H,16,17)

InChI Key

DNIISEMTYFZARF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)NC(=O)OCC=CC)OC

Origin of Product

United States

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